Monophosphate de YM-758
Vue d'ensemble
Description
YM-758 monophosphate is a novel If channel inhibitor . It has an inhibitory action for If current and shows a strong and specific activity, selectively lowering the heart rate and decreasing oxygen consumption by heart muscle .
Synthesis Analysis
A novel, practical, and efficient synthesis of YM-758 monophosphate is described . The target molecule has a potent If current channel inhibitor. Medicinal chemistry synthetic routes were very long and suffered from extensive use of chlorinated solvents and silica-gel column chromatography . A new synthetic route was developed to avoid the use of unstable intermediates, achieved by the discovery of an important 4,5-dihydrooxazole intermediate and ring-opening N-alkylation of chiral amine with under acidic condition .Molecular Structure Analysis
The molecular structure of YM-758 monophosphate was analyzed using liquid chromatography coupled with a mass spectrometer . The structures of YM-758 and its metabolites were unambiguously assigned by the acquisition and rationalization of their C-NMR signals .Chemical Reactions Analysis
The metabolic pathways of YM-758 are considered to be oxidation, hydration, and demethylation followed by sulfate or glucuronide conjugation .Physical and Chemical Properties Analysis
The physical and chemical properties of YM-758 monophosphate can be found in various databases .Applications De Recherche Scientifique
Recherche cardiovasculaire
Le monophosphate de YM-758 est connu comme un nouvel inhibiteur du canal If, principalement étudié pour son potentiel dans le traitement de l'angine stable et de la fibrillation auriculaire. Il agit en réduisant sélectivement la fréquence cardiaque, ce qui peut être bénéfique pour la gestion de ces affections cardiovasculaires .
Études pharmacologiques
En tant que médicament à petite molécule développé par Astellas Pharma, le this compound agit comme un antagoniste des canaux cationiques régulés par les nucléotides cycliques et un bloqueur des canaux potassiques. Bien que son développement ait été interrompu, il a été étudié pour ses effets thérapeutiques sur les troubles du rythme cardiaque .
Mécanisme D'action
Target of Action
YM-758 monophosphate is a novel If channel inhibitor . The primary target of YM-758 is the HCN channels . These channels play a crucial role in controlling the heart rate and oxygen consumption by heart muscle .
Mode of Action
YM-758 interacts with its target, the HCN channels, by inhibiting the If current . This interaction results in a strong and specific activity that selectively lowers the heart rate and decreases oxygen consumption by heart muscle .
Biochemical Pathways
The main metabolic pathways of YM-758 in rats are thought to be hydroxylation, oxidation followed by hydration, amide hydrolysis, and O-demethylation followed by sulfate or glucuronide conjugation . These pathways affect the metabolism of YM-758, influencing its efficacy and duration of action.
Result of Action
The molecular and cellular effects of YM-758’s action include a reduction in heart rate and a decrease in oxygen consumption by heart muscle . This makes it useful as a preventive and/or treating agent for diseases of the circulatory system, such as ischemic heart diseases (e.g., angina pectoris and myocardial infarction), congestive heart failure, and arrhythmia .
Analyse Biochimique
Biochemical Properties
YM-758 monophosphate interacts with the If current in the heart, showing a strong and specific activity . It selectively lowers the heart rate and decreases the oxygen consumption of heart muscle . The nature of these interactions involves the inhibition of the If current, which is crucial for the regulation of heart rate .
Cellular Effects
YM-758 monophosphate influences cell function by selectively lowering the heart rate and decreasing the oxygen consumption of heart muscle . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in cardiac cells .
Molecular Mechanism
The molecular mechanism of action of YM-758 monophosphate involves its inhibitory action on the If current . This results in a decrease in heart rate and oxygen consumption by heart muscle . The compound may also interact with other biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a strong and specific activity, and its effects on heart rate and oxygen consumption are consistent .
Dosage Effects in Animal Models
It is expected that the compound’s effects on heart rate and oxygen consumption would vary with dosage .
Metabolic Pathways
The metabolic pathways of YM-758 monophosphate involve oxidation, hydration, and demethylation followed by sulfate or glucuronide conjugation . The compound interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
Given its molecular properties and its interactions with various enzymes and cofactors, it is likely that the compound is transported and distributed in a manner consistent with other similar compounds .
Subcellular Localization
Given its molecular properties and its interactions with various enzymes and cofactors, it is likely that the compound is localized in a manner consistent with other similar compounds .
Propriétés
IUPAC Name |
N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O4.H3O4P/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-5(2,3)4/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);(H3,1,2,3,4)/t20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPKBNXZBIMKAY-VEIFNGETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FN3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858574 | |
Record name | YM 758 monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312752-86-6 | |
Record name | YM-758 monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312752866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YM 758 monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YM-758 MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64S4O9325D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.